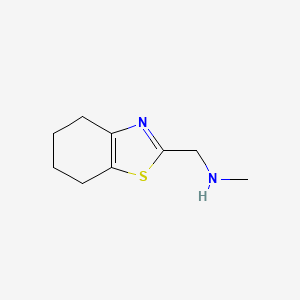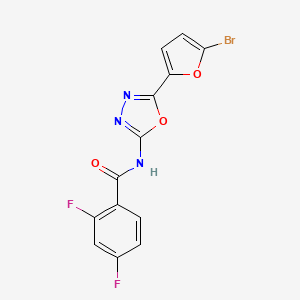![molecular formula C23H27N5O B2576970 2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide CAS No. 1903849-75-1](/img/structure/B2576970.png)
2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a complex organic compound that features an indole ring, a tetrahydroquinazoline moiety, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the tetrahydroquinazoline ring, and finally, the coupling with the piperidine ring.
Indole Derivative Synthesis: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Tetrahydroquinazoline Formation: The tetrahydroquinazoline moiety can be synthesized by the condensation of an anthranilic acid derivative with a carbonyl compound, followed by reduction.
Coupling Reaction: The final step involves coupling the indole derivative with the tetrahydroquinazoline-piperidine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The tetrahydroquinazoline moiety can be further reduced to a fully saturated quinazoline using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the indole ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of fully saturated quinazoline derivatives.
Substitution: Formation of halogenated indole derivatives.
科学研究应用
2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用机制
The mechanism of action of 2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets in biological systems. The indole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The tetrahydroquinazoline moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Known for its use in the synthesis of fluorophores with optical and thermal properties.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Investigated for their inhibitory activity against α-glucosidase.
Uniqueness
2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is unique due to its combination of an indole ring, tetrahydroquinazoline moiety, and piperidine ring, which together confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for diverse scientific research applications.
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c29-22(13-16-14-24-20-7-3-1-5-18(16)20)27-17-9-11-28(12-10-17)23-19-6-2-4-8-21(19)25-15-26-23/h1,3,5,7,14-15,17,24H,2,4,6,8-13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLUELRIMDCGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576899.png)


![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2576903.png)

![N-(2,5-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2576905.png)




